(4-bromo-1-trityl-1H-imidazol-2-yl)methanol
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Overview
Description
(4-Bromo-1-trityl-1H-imidazol-2-yl)methanol is a synthetic organic compound featuring a bromine atom, a trityl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-trityl-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the trityl group and bromine atom. Here is a general synthetic route:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of appropriate precursors such as amido-nitriles under mild conditions.
Introduction of the Trityl Group: The trityl group can be introduced through a reaction with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-trityl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of (4-bromo-1-trityl-1H-imidazol-2-yl)formaldehyde.
Reduction: Formation of (1-trityl-1H-imidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (4-bromo-1-trityl-1H-imidazol-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The imidazole ring is a common pharmacophore in many drugs, and modifications at the 4-position can lead to compounds with improved biological activity.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which (4-bromo-1-trityl-1H-imidazol-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trityl group can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of a trityl group.
(4-Bromo-1-phenyl-1H-imidazol-2-yl)methanol: Similar structure but with a phenyl group instead of a trityl group.
Uniqueness
(4-Bromo-1-trityl-1H-imidazol-2-yl)methanol is unique due to the presence of the bulky trityl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties.
Properties
IUPAC Name |
(4-bromo-1-tritylimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O/c24-21-16-26(22(17-27)25-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,27H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHEBAXRXGGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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